Technical Guide: 1-(2-Chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5)
Technical Guide: 1-(2-Chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chloroethyl)pyrrolidin-2-one is a substituted pyrrolidinone, a class of five-membered lactam heterocycles. The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of pyrrolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] This has led to significant interest in the synthesis and evaluation of novel pyrrolidinone derivatives for drug discovery and development.[1]
This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)pyrrolidin-2-one, including its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of the broader pyrrolidin-2-one class of compounds. Due to the limited availability of specific experimental data for this particular compound in the scientific literature, some information is based on analogous compounds and established chemical principles.
Physicochemical Properties
While specific experimental data for 1-(2-Chloroethyl)pyrrolidin-2-one is not widely published, the following table summarizes its known and predicted properties. It is primarily available as a liquid and is recommended to be stored at 2-8°C under an inert atmosphere.
| Property | Value | Source |
| CAS Number | 51333-90-5 | [3] |
| Molecular Formula | C6H10ClNO | [3] |
| Molecular Weight | 147.6 g/mol | |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C | |
| InChI Key | CWLYHDWHNFLUEI-UHFFFAOYSA-N |
Synthesis
The synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one can be achieved via the chlorination of its corresponding alcohol precursor, 1-(2-hydroxyethyl)pyrrolidin-2-one. This reaction is a standard procedure in organic synthesis, often employing thionyl chloride (SOCl₂) as the chlorinating agent. The following is a detailed experimental protocol adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one
Reaction Scheme:
Figure 1: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one.
Materials:
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1-(2-hydroxyethyl)pyrrolidin-2-one
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Thionyl chloride (SOCl₂)
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Dry chloroform (CHCl₃)
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Anhydrous diethyl ether
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Nitrogen gas supply
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Standard reflux apparatus (round-bottom flask, condenser, heating mantle)
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Stirring plate and magnetic stir bar
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Dropping funnel
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Rotary evaporator
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, dissolve 1-(2-hydroxyethyl)pyrrolidin-2-one (1.0 eq) in dry chloroform.
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Place the flask in an ice bath and cool the solution to 0-5°C with stirring.
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Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
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The crude product can be purified by vacuum distillation or by trituration with anhydrous diethyl ether to yield 1-(2-Chloroethyl)pyrrolidin-2-one as a liquid.
Safety Precautions:
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This reaction should be performed in a well-ventilated fume hood.
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Thionyl chloride is a corrosive and toxic reagent. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
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The reaction produces HCl and SO₂ gases, which should be vented through a suitable trap.
Synthesis Workflow
Figure 2: Workflow for the synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidinone ring and the chloroethyl side chain. The ¹³C NMR spectrum would confirm the presence of the carbonyl carbon and the other carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. A strong absorption band corresponding to the C=O stretch of the lactam is expected around 1680-1700 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Biological Activity and Applications in Drug Development
Specific biological activity data for 1-(2-Chloroethyl)pyrrolidin-2-one is not extensively documented in the available literature. However, the pyrrolidin-2-one scaffold is a key component in numerous biologically active molecules.[1][2]
General Biological Activities of Pyrrolidin-2-ones
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Anticancer Activity: Many pyrrolidinone derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][4]
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Antibacterial and Antifungal Activity: The pyrrolidinone ring is present in several compounds with demonstrated antimicrobial properties.[2][4]
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Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives have shown promising anticonvulsant effects.[1]
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Enzyme Inhibition: Polyhydroxylated pyrrolidines, which can be derived from pyrrolidinones, are known inhibitors of enzymes like α-glycosidase, making them potential candidates for antidiabetic drugs.[1]
Potential Applications in Drug Development
Given its structure, 1-(2-Chloroethyl)pyrrolidin-2-one serves as a valuable intermediate in organic synthesis. The chloroethyl group is a reactive handle that can be used to introduce the pyrrolidinone moiety into larger molecules through nucleophilic substitution reactions. This makes it a useful building block for the synthesis of more complex drug candidates.
Conclusion
1-(2-Chloroethyl)pyrrolidin-2-one is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While specific experimental data for this compound is limited, its synthesis can be reliably achieved through established chemical transformations. The broader class of pyrrolidin-2-ones exhibits a wide range of pharmacological activities, suggesting that derivatives of 1-(2-Chloroethyl)pyrrolidin-2-one could be of interest for future drug discovery efforts. Further research is needed to fully characterize this compound and to explore its specific biological properties.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-chloroethyl)pyrrolidin-2-one | CAS#:51333-90-5 | Chemsrc [chemsrc.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
